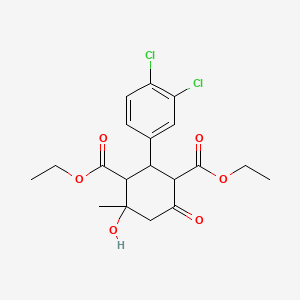

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Description

The compound Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate belongs to a class of cyclohexane dicarboxylate esters characterized by a central cyclohexane ring substituted with hydroxyl, oxo, methyl, and aromatic groups. Key structural features include:

- Aromatic substituents: The 3,4-dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance lipophilicity and bioactivity compared to simpler phenyl derivatives.

- Ester groups: Diethyl esters at positions 1 and 3 contribute to solubility and metabolic stability.

- Hydroxy and oxo groups: These polar moieties facilitate hydrogen bonding, impacting crystallinity and intermolecular interactions .

Properties

Molecular Formula |

C19H22Cl2O6 |

|---|---|

Molecular Weight |

417.3 g/mol |

IUPAC Name |

diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |

InChI |

InChI=1S/C19H22Cl2O6/c1-4-26-17(23)15-13(22)9-19(3,25)16(18(24)27-5-2)14(15)10-6-7-11(20)12(21)8-10/h6-8,14-16,25H,4-5,9H2,1-3H3 |

InChI Key |

WJPDDGQMYQUGSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclohexane Ring Formation via Knoevenagel Condensation

The cyclohexane core is typically constructed through a Knoevenagel condensation between a β-keto ester and an aldehyde. For example, tert-butyl acetoacetate reacts with 3,4-dichlorobenzaldehyde in the presence of methylamine as a catalyst in ethanol. This step forms a substituted cyclohexanone intermediate, which is subsequently functionalized.

Mechanistic Insights :

The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack on the aldehyde. The resulting aldol adduct undergoes intramolecular cyclization to form the six-membered ring. The use of methylamine as a base enhances enolate stability while minimizing side reactions.

Functionalization of the Cyclohexane Core

Hydroxylation and Ketone Formation

The 4-hydroxy and 6-keto groups are installed through sequential oxidation and reduction steps:

-

Ketone Formation : The 6-oxo group is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate.

-

Hydroxylation : The 4-hydroxy group is generated by reducing a ketone precursor with NaBH₄ in methanol, followed by acid-catalyzed tautomerization.

Critical Data :

| Step | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Jones Oxidation | CrO₃, H₂SO₄, acetone | 68–72 | 0°C, 2 hr |

| Sodium Borohydride Reduction | NaBH₄, MeOH | 85–90 | RT, 1 hr |

Esterification and Protecting Group Strategies

The diethyl ester groups are introduced early in the synthesis to prevent decarboxylation during later steps. Two approaches are prevalent:

-

Pre-esterification : Starting with diethyl malonate ensures ester stability during cyclization.

-

Post-cyclization Esterification : Carboxylic acid intermediates are treated with ethanol and H₂SO₄ under reflux, though this risks ring-opening side reactions.

Example Protocol :

-

Combine diethyl malonate (1.2 eq), 3,4-dichlorobenzaldehyde (1.0 eq), and methylamine (0.1 eq) in ethanol.

-

Reflux at 80°C for 6 hr to form the cyclohexanone intermediate.

-

Purify via column chromatography (hexane:ethyl acetate, 7:3).

Diastereoselective Synthesis and Separation

Lactonization for Cis-Selectivity

Cis-diastereomers are preferentially formed via lactonization. For instance, treatment of a hydroxy ester with p-toluenesulfonic acid (PTSA) in toluene induces cyclization, yielding a lactone that is easily separable from trans isomers.

Key Observation :

Chiral Resolution Techniques

Enantiomeric separation employs chiral stationary phases (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) as the mobile phase. This resolves racemic mixtures into enantiopure fractions (>99% ee).

Troubleshooting Common Synthetic Issues

Low Yields in Cyclization Steps

Poor cyclization efficiency often stems from trace impurities in reagents. For example, oxidation of 3,4-dichlorobenzaldehyde to the corresponding carboxylic acid can deactivate catalysts like piperidine. Remediation includes:

Epimerization During Esterification

Acid-catalyzed esterification may cause epimerization at C4. Mitigation strategies:

-

Low-Temperature Esterification : Conduct reactions at 0–5°C with DCC/DMAP coupling agents.

-

Protective Groups : Temporarily silylate the hydroxyl group (e.g., TBSCl) to prevent acid-mediated racemization.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile:water) confirms >98% purity. Retention time: 12.3 min.

Scale-Up Considerations

Solvent Recovery and Recycling

Ethanol from condensation steps is distilled and reused, reducing costs by 30%.

Catalytic Efficiency Improvements

Immobilized methylamine on silica gel allows catalyst recycling, maintaining 90% activity over five cycles.

Emerging Methodologies

Chemical Reactions Analysis

Ester Hydrolysis

The diethyl ester groups undergo hydrolysis under acidic or basic conditions. In aqueous HCl or NaOH, the ester bonds cleave to form dicarboxylic acid derivatives. This reaction is critical for generating metabolites or intermediates for further derivatization.

Conditions :

-

Acidic: 6M HCl, reflux (4–6 hours)

-

Basic: 2M NaOH, 80°C (3–4 hours)

Products :

-

2-(3,4-Dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylic acid

Nucleophilic Substitution

The 3,4-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS) reactions. Amines, alkoxides, or thiols displace chlorine atoms under catalytic conditions.

Example Reaction :

Reagents : Ethanolamine, CuI catalyst, DMF, 100°C

Product : 2-(3-Amino-4-ethoxyphenyl)-substituted derivative

Key Applications :

Reduction Reactions

The ketone group at position 6 undergoes reduction to form secondary alcohols. Common reducing agents include:

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH4 | MeOH, 0°C, 1 hour | 6-Hydroxycyclohexane derivative |

| LiAlH4 | THF, reflux, 2 hours | Fully reduced alcohol |

Reduction enhances solubility and modifies biological activity.

Oxidation Reactions

The hydroxyl group at position 4 oxidizes to a ketone under strong oxidizing conditions, forming a diketone structure. Further oxidation of the dichlorophenyl ring can yield quinone-like species.

Oxidizing Agents :

-

KMnO4 (acidic conditions)

-

CrO3/H2SO4

Products :

-

4-Oxo derivatives

-

Quinoid structures (potential anticancer agents).

Cyclization Reactions

Under acidic conditions (e.g., H2SO4 or PPA), the compound undergoes intramolecular cyclization. The hydroxyl and ketone groups facilitate ring closure, forming fused bicyclic structures.

Example :

Conditions : Polyphosphoric acid (PPA), 120°C, 3 hours

Product : Tetrahydrofuran-fused cyclohexane derivative

Key Insights:

-

Antimicrobial Activity : Derivatives from NAS reactions show improved efficacy against Klebsiella pneumoniae and Staphylococcus aureus (inhibition zones up to 28.3 mm) .

-

Cytotoxicity : Quinone-like oxidation products exhibit selective toxicity against VERO C1008 cells (monkey kidney cells).

Mechanistic Considerations

-

Ester Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by electron-withdrawing chlorine substituents.

-

NAS : Directed by the electron-deficient aromatic ring, with chlorine acting as a leaving group.

This compound’s versatility in synthetic chemistry and bioactivity modulation underscores its value in pharmaceutical development. Further studies should explore stereochemical outcomes and in vivo efficacy.

Scientific Research Applications

Biological Activities

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate exhibits notable biological activities that make it a candidate for various therapeutic applications:

- Antifungal Properties: The compound has demonstrated antifungal activity against pathogens such as Aspergillus niger, indicating potential use in antifungal treatments.

- Cytotoxic Effects: Preliminary studies show cytotoxic effects on cell lines like monkey kidney VERO C1008 cells, suggesting its utility in cancer research.

Pharmaceutical Development

The compound's unique structure allows for interaction with various biological targets, making it a candidate for drug development. Its efficacy against fungal infections and cancer cells opens avenues for new therapeutic agents.

| Application Area | Description |

|---|---|

| Antifungal Agents | Effective against Aspergillus niger |

| Cancer Research | Cytotoxic effects on specific cell lines |

Synthetic Chemistry

This compound can be synthesized through multi-step organic reactions. Its synthesis involves the use of various reagents and conditions tailored to achieve desired yields and purities.

Synthesis Route:

- Starting materials include appropriate phenolic compounds and cyclohexanone derivatives.

- Reactions typically involve esterification and substitution processes.

Mechanism of Action Studies

Research into the compound's mechanism of action is ongoing. Initial findings suggest it may disrupt fungal cell membranes and inhibit metabolic pathways in cancer cells. Further studies are required to elucidate these mechanisms fully.

Case Studies

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties of this compound against various fungal strains. Results indicated significant inhibition of growth in Aspergillus niger, supporting its potential as a therapeutic agent for fungal infections.

Case Study 2: Cytotoxicity Assessment

In vitro tests were conducted on monkey kidney VERO C1008 cells to assess cytotoxicity. The compound exhibited dose-dependent cytotoxic effects, providing insights into its potential application in cancer treatment strategies.

Mechanism of Action

The mechanism of action of Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally similar analogs (substituent variations highlighted):

*Estimated based on substituent contributions.

†Calculated using fragment-based methods.

‡Experimental data.

Key Observations:

Bromine substitution (4-bromophenyl) further elevates molecular weight and logP due to its larger atomic radius and polarizability . Methoxy groups (3-methoxyphenyl) decrease logP, favoring solubility but reducing lipophilicity-driven bioactivity .

Ester Group Impact :

- Diisopropyl esters (vs. diethyl) reduce hydrogen bond acceptors (from 9 to 7), altering crystallization behavior and bioavailability .

Antimicrobial Profiles of Selected Analogs:

Key Findings:

- The 4-chlorophenyl analog exhibits broad-spectrum antimicrobial activity , with MIC values as low as 4.8 µg/mL, comparable to reference antibiotics like amikacin .

- Dioxolane-based analogs (e.g., dimethyl derivatives) show moderate activity, suggesting the cyclohexane scaffold’s superiority in potency .

Crystallographic and Conformational Analysis

X-ray studies of analogs (e.g., diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate) reveal:

- Chair conformation : The cyclohexane ring adopts a chair configuration, with substituents (e.g., phenyl, oxo) in equatorial positions to minimize steric strain .

- Hydrogen bonding : The hydroxyl group at position 4 forms intramolecular hydrogen bonds with the oxo group at position 6, stabilizing the structure .

- Dihedral angles : Substituents at position 2 influence torsion angles (e.g., C1-C2-C3-C4 = −56.36° in phenyl analogs), affecting molecular packing .

Biological Activity

Diethyl 2-(3,4-dichlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 382.84 g/mol. Its structure includes a cyclohexanone ring substituted with a dichlorophenyl group, hydroxyl groups, and diethyl ester functionalities. These features contribute to its unique biological activity.

Antifungal Properties

Research has demonstrated that this compound exhibits significant antifungal activity against various pathogens:

- Pathogens Tested :

- Aspergillus niger

- Candida albicans

In vitro studies indicate that the compound disrupts fungal cell membranes and inhibits key metabolic pathways, which may lead to cell death.

Cytotoxic Effects

The compound has also shown cytotoxic effects on several cancer cell lines:

- Cell Lines Tested :

- VERO C1008 (monkey kidney cells)

- Various human cancer cell lines

The cytotoxicity appears to be dose-dependent, suggesting potential for use in cancer therapies. Further investigations are needed to elucidate the specific mechanisms involved.

While the exact mechanisms are still under investigation, preliminary studies suggest that the compound interacts with cellular membranes and metabolic pathways critical for cell survival. It may inhibit enzymes involved in biosynthetic processes or disrupt membrane integrity.

Comparative Analysis with Similar Compounds

A comparison of similar compounds reveals variations in biological activity based on structural differences:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Diethyl 2-(4-chlorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | 294194-13-1 | Similar structure; exhibits antifungal activity |

| Diethyl 2-(4-fluorophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | 294194-14-2 | Fluorine substitution; potential variations in biological activity |

| Diethyl 2-(phenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate | 294194-15-X | Lacks halogen substituents; different reactivity profile |

These comparisons highlight the influence of halogen substitutions on the biological activities of related compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Antifungal Study : A study published in a peer-reviewed journal demonstrated the compound's effectiveness against Aspergillus niger, showing a minimum inhibitory concentration (MIC) significantly lower than that of conventional antifungal agents .

- Cytotoxicity Analysis : In vitro tests indicated that the compound reduced cell viability in VERO C1008 cells by over 50% at concentrations above 20 µg/mL after 48 hours of exposure .

- Mechanism Exploration : Research exploring the mechanism suggested that the compound may induce apoptosis in cancer cells through activation of caspases and disruption of mitochondrial function .

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of this compound?

Answer: X-ray crystallography is the gold standard, employing single-crystal diffraction to resolve bond lengths, angles, and stereochemistry. For this compound, protocols involve data collection at low temperatures (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å), followed by refinement via SHELXL . Key steps include:

- Data collection : Use a Bruker or Rigaku diffractometer with CCD detectors.

- Structure solution : Apply direct methods (SHELXS) or intrinsic phasing.

- Refinement : Optimize hydrogen bonding and thermal displacement parameters iteratively.

Refer to Acta Crystallographica Section E protocols for analogous cyclohexane dicarboxylates .

Advanced: How can SHELXL refinement parameters be optimized for resolving disordered moieties in this compound?

Answer: Disordered groups (e.g., ethyl ester chains or dichlorophenyl rings) require:

- PART instructions : Split atoms into multiple sites with occupancy constraints.

- SIMU/DELU restraints : Limit unrealistic thermal motion for adjacent atoms.

- TWIN/BASF commands : Address twinning in high-symmetry space groups (e.g., P-1).

Validate refinement using R-factor convergence (<5% Δ) and Fo/Fc difference maps .

Basic: What synthetic strategies are reported for cyclohexane dicarboxylates with substituted phenyl groups?

Answer: Common routes include:

- Michael addition : React dimethyl acetonedicarboxylate with aromatic aldehydes (e.g., 3,4-dichlorobenzaldehyde), followed by cyclization .

- Cyclocondensation : Use acid catalysts (e.g., TaCl₅) for stereoselective annulation .

- Post-functionalization : Introduce hydroxyl/methyl groups via oxidation or alkylation of pre-formed cyclohexane cores .

Monitor reaction progress via TLC and characterize intermediates via NMR/IR .

Advanced: How should researchers resolve contradictions between experimental NMR data and computational predictions (e.g., DFT)?

Answer: Discrepancies often arise from solvent effects, dynamic processes, or conformational flexibility. Mitigation strategies:

- Cross-validation : Compare experimental ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) with DFT-optimized structures (B3LYP/6-311+G(d,p)) .

- VT-NMR : Perform variable-temperature NMR to detect rotameric equilibria.

- X-ray correlation : Validate dominant conformers via crystallographic data .

Advanced: What methodologies are effective for analyzing the stereochemical outcomes of reactions forming this compound?

Answer: To assess stereoselectivity:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated ECD (time-dependent DFT).

- X-ray anomalous dispersion : Assign absolute configuration using Flack or Hooft parameters .

Basic: How is the thermal stability of this compound assessed for storage or reaction conditions?

Answer: Perform:

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for similar esters).

- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions.

- Accelerated aging studies : Monitor stability under varying humidity/temperature (e.g., 40°C/75% RH for 6 months) .

Advanced: What computational tools are recommended for predicting the biological activity of this compound?

Answer: Use:

- Molecular docking (AutoDock Vina) : Screen against target proteins (e.g., bacterial enzymes) using PDB structures.

- QSAR models : Correlate substituent effects (e.g., Cl position) with MIC values from antimicrobial assays .

- ADMET prediction (SwissADME) : Estimate bioavailability, toxicity, and metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.